1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-

Descripción

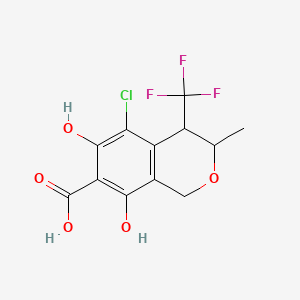

The compound 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)- is a benzopyran derivative characterized by a fused bicyclic structure. Key substituents include a carboxylic acid group at position 7, a chloro atom at position 5, hydroxyl groups at positions 6 and 8, a methyl group at position 3, and a trifluoromethyl group at position 3.

Propiedades

Número CAS |

142689-04-1 |

|---|---|

Fórmula molecular |

C12H10ClF3O5 |

Peso molecular |

326.65 g/mol |

Nombre IUPAC |

5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-3,4-dihydro-1H-isochromene-7-carboxylic acid |

InChI |

InChI=1S/C12H10ClF3O5/c1-3-7(12(14,15)16)5-4(2-21-3)9(17)6(11(19)20)10(18)8(5)13/h3,7,17-18H,2H2,1H3,(H,19,20) |

Clave InChI |

QUPKMBKINJJUIW-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C2=C(CO1)C(=C(C(=C2Cl)O)C(=O)O)O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del ácido 1H-2-benzopirano-7-carboxílico, 3,4-dihidro-5-cloro-6,8-dihidroxi-3-metil-4-(trifluorometil)- implica múltiples pasos. Una ruta sintética común incluye la reacción de materiales de partida apropiados en condiciones específicas para introducir los grupos funcionales deseados. . Los métodos de producción industrial a menudo implican la optimización de estas reacciones para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno en condiciones específicas.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleófila. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se utiliza en el estudio de interacciones enzimáticas y vías metabólicas.

Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .

Comparación Con Compuestos Similares

Compound A : 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)

- Molecular Formula : C₁₆H₁₂Cl₂O₄

- Key Substituents : Benzoyl group at position 3, methyl at position 7, two chlorine atoms.

- Properties :

- Molecular weight: 338 g/mol (with isotopic chlorine) .

- IR peaks at 1640 and 1632 cm⁻¹ indicate conjugated carbonyl groups, contrasting with the target compound’s hydroxyl-rich structure .

- Higher chlorine content (5.6% by mass) compared to the target compound’s single chlorine atom, likely increasing density and halogen-dependent reactivity .

Compound B : 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-6,8-dihydroxy-3,5-dimethyl-4-(trifluoromethyl)- (CAS 142689-12-1)

- Molecular Formula : C₁₃H₁₃F₃O₅

- Key Substituents : Methyl groups at positions 3 and 5 (vs. 3-methyl and 5-chloro in the target compound).

- Properties: Molecular weight: 306.23 g/mol . Dual methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

Functional Group Variations in Heterocyclic Carboxylic Acids

Compound C : Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Molecular Formula: Not explicitly stated, but includes a disodium salt and a propanediyl bridge.

- Key Substituents : Two 4-oxo groups, ionic disodium carboxylates.

- Properties :

Compound D : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Key Substituents : Multiple hydroxyl groups, cyclopenta[c]pyran core, sugar-like tetrahydro-2H-pyran moiety.

- Properties :

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The target compound’s 5-chloro and 4-trifluoromethyl groups enhance carboxylic acid acidity (pKa ~2–3 estimated) compared to methyl-substituted analogues like Compound B .

- Solubility Trade-offs : While the disodium salt (Compound C) achieves high aqueous solubility, the target compound’s chloro and trifluoromethyl groups prioritize lipophilicity, making it more suited for lipid-rich environments .

- Metabolic Stability : The trifluoromethyl group in the target compound may resist oxidative metabolism better than hydroxyl-rich analogues like Compound D .

Actividad Biológica

1H-2-Benzopyran-7-carboxylic acid, specifically the compound with the structure 3,4-dihydro-5-chloro-6,8-dihydroxy-3-methyl-4-(trifluoromethyl)-, is a member of the benzopyran family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and neurology.

This compound is characterized by its unique functional groups, including hydroxyl and carboxylic acid moieties, which enhance its reactivity and biological interactions. It is typically presented as a white or off-white crystalline powder that is soluble in organic solvents such as alcohol and chloroform.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial and Antifungal Activity

The compound has been evaluated for its antimicrobial and antifungal properties . Studies have shown that it effectively inhibits the growth of various pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

Significant interest surrounds the anticancer properties of this benzopyran derivative. Research findings demonstrate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have reported that this compound effectively reduces tumor growth in xenograft models .

The biological effects of this compound are mediated through interactions with specific molecular targets. Its antioxidant activity involves the modulation of redox-sensitive signaling pathways, while its anticancer effects may be linked to the inhibition of key oncogenic pathways.

Comparative Analysis with Similar Compounds

| Property | 1H-2-Benzopyran Derivative | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | 5-Chloro-3,4-dihydro-8-hydroxy-3-methylisocoumarin |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Antimicrobial Activity | Effective | Limited | Effective |

| Anti-inflammatory Effects | Present | Absent | Present |

| Anticancer Activity | Significant | Moderate | Significant |

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of benzopyran compounds improved neuronal survival rates under conditions mimicking ischemia. The tested compounds showed superior neuroprotective effects compared to established drugs like edaravone .

- Cancer Cell Inhibition : In vitro studies have shown that this compound significantly inhibits the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.